![molecular formula C17H14O3 B2954109 3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one CAS No. 331821-43-3](/img/structure/B2954109.png)
3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one
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Overview
Description
The compound “3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one” seems to be a type of organic compound. It likely contains a chromen-2-one group, which is a heterocyclic compound with a benzopyran backbone, and a 4-Hydroxyphenyl group, which is a monohydroxy derivative of phenyl .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including the formation of the chromen-2-one ring and the introduction of the 4-Hydroxyphenyl group . The exact synthesis process would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of this compound would likely include a chromen-2-one ring attached to a 4-Hydroxyphenyl group . The exact structure would depend on the positions of the methyl groups and the hydroxyphenyl group on the chromen-2-one ring.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure. Similar compounds often undergo reactions at the chromen-2-one ring or the hydroxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds often have properties such as being solid at room temperature and having specific melting and boiling points .Scientific Research Applications
Chemical and Structural Analysis
3-Benzylchroman-4-ones, including derivatives similar to 3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one, have been studied for their anti-inflammatory, antibacterial, antihistaminic, antimutagenic, antiviral, and angioprotective properties. Recent research reported the synthesis and anticancer activity of these molecules, demonstrating effectiveness against specific cancer cell lines. X-ray crystallography, density functional theory (DFT), and spectroscopic analyses provide insight into the role of OH substitution in stabilizing three-dimensional structures, impacting the molecule's biological activity (Salam et al., 2021).
Optical Properties and Applications
Research on derivatives of 3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one, such as donor-π-acceptor chalcones, highlights their potential in optical applications. These compounds exhibit solvatochromic properties and could be utilized as probes or quenchers in micellar solutions, suggesting applications in sensors or optical devices (Khan et al., 2016).
Antioxidative Properties
Compounds structurally related to 3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one have demonstrated antioxidative properties, contributing to their potential use in preventing oxidative stress and associated diseases. Such compounds can act as moderately efficient antioxidants and polymerization inhibitors, showcasing their relevance in chemical and pharmacological research (Lucarini et al., 2001).
Enantioseparation and Chiral Discrimination
The resolution of chiral compounds, including those structurally related to 3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one, via chromatographic techniques, underscores the importance of such compounds in analytical chemistry. They are used to study the effects of different cyclodextrins on the enantiomeric resolution of racemic mixtures, revealing the impact of molecular structure on chiral discrimination (Yashima et al., 1996).
Synthetic Methodologies
Innovative synthetic methods for 3-Benzylchroman-4-ones and related compounds pave the way for the development of new pharmaceuticals and materials. These methodologies enable the creation of complex molecules with specific biological or physical properties, including those with antioxidative, anti-inflammatory, or optical properties (Bandaranayake et al., 1969).
Mechanism of Action
Target of Action
Compounds with similar structures, such as s-equol, have been found to bind more tightly to estrogen receptor β (erβ) than to erα .
Mode of Action
It’s worth noting that similar compounds, like s-equol, exhibit estrogenic activity and interact with estrogen receptors .
Biochemical Pathways
Compounds with similar structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have been shown to have significant antioxidative potential, which is important for modulating oxidative stress pathways in cancer treatment or synergizing cancer cells to chemotherapeutics .
Result of Action
Similar compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have been found to reduce cell viability and suppress cell migration in vitro .
Action Environment
It’s worth noting that the degradation of similar compounds, like bisphenol analogues, is influenced by various environmental factors, including other organic pollutants, redox potential, and ph .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-hydroxyphenyl)-4,6-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-10-3-8-15-14(9-10)11(2)16(17(19)20-15)12-4-6-13(18)7-5-12/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDNSQUTVWULEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346062 |
Source
|
Record name | 3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
331821-43-3 |
Source
|
Record name | 3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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